molecular formula C16H16N4O2S B5522085 {5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid

{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid

Cat. No. B5522085
M. Wt: 328.4 g/mol
InChI Key: UOIXBBRIWXKJBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing imidazole and thiazole frameworks involves multistep synthetic routes that typically start from simple precursors. For example, a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was efficiently synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the feasibility of constructing complex molecules from simpler building blocks through strategic functional group transformations and cyclization reactions (Kanai et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals insights into the stereochemical configurations and the influence of substituents on the molecule's geometry. For instance, the study of proton tautomerism and stereoisomerism in related thiazolones has provided valuable information on the structural dynamics and the preferred arrangements in the solid and liquid phases, facilitated by techniques like X-ray crystallography and density functional theory (DFT) calculations (Pyrih et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of compounds featuring imidazole and thiazole rings often includes the participation in cycloaddition reactions, nucleophilic substitution, and electrophilic additions, depending on the functional groups present. These reactions are crucial for further modifications and derivatization of the core structure for potential applications in drug development and materials science.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, can be significantly affected by the nature of the substituents and the overall molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals, where solubility and stability are crucial parameters.

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards various reagents, and stability under different conditions, are influenced by the electronic effects of the substituents and the intrinsic characteristics of the heterocyclic frameworks. For instance, the determination of pKa values of similar compounds has been crucial for understanding their protonation behavior in biological environments (Duran & Canbaz, 2013).

Scientific Research Applications

Corrosion Inhibition

  • A study by Quraishi and Sharma (2005) investigated thiazoles, including compounds similar to the one , as corrosion inhibitors for mild steel in formic and acetic acid solutions. They found that these compounds varied in their efficiency based on their nature, concentration, temperature, and other factors. The adsorption of these thiazoles on mild steel surfaces followed the Langmuir adsorption isotherm, indicating their potential use in corrosion inhibition applications (Quraishi & Sharma, 2005).

Mechanisms in Organic Chemistry

  • Fife et al. (1991) explored the hydrolysis reactions of thiazolidine derivatives, including 2-(p-(dimethylamino) styryl)-1,3-thiazolidine. They discovered an iminium ion intermediate formed during the hydrolysis process, which provides insights into organic reaction mechanisms and potential applications in synthetic chemistry (Fife et al., 1991).

Synthesis of Novel Compounds

  • Dzvinchuk and Lozinskii (2009) reported on a three-component cyclocondensation involving 4-(dimethylamino)benzaldehyde, leading to the synthesis of novel compounds. This process demonstrates the application of such chemicals in creating structurally diverse molecules (Dzvinchuk & Lozinskii, 2009).

Anticancer Potential

  • Mabkhot et al. (2019) synthesized a thiazolidinone derivative with a structure similar to the queried compound. They found that it exhibited moderate anticancer activity, suggesting potential applications in the development of cancer therapeutics (Mabkhot et al., 2019).

Anti-inflammatory and Analgesic Activities

  • Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives and evaluated them for anti-inflammatory and analgesic activities. They found that some compounds exhibited significant activity, indicating potential medicinal applications (Khalifa & Abdelbaky, 2008).

Antimicrobial Properties

  • Fuloria et al. (2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, including compounds with a dimethylamino group. They found these compounds to have anti-bacterial and anti-fungal activity, suggesting potential use in antimicrobial treatments (Fuloria et al., 2009)

Exploration in Crystallography

  • In et al. (1997) investigated the crystal structure of 4-(carboxymethyl)imidazol-3-ium picrate, which is structurally related to the queried compound. Their findings contribute to understanding the molecular interactions and crystallography of similar compounds (In et al., 1997).

Cycloaddition Reactions

  • Alajarín et al. (2006) studied the [2+2] cycloaddition of 2-aminothiazoles with dimethyl acetylenedicarboxylate. Their work revealed unexpected formation of compounds, providing valuable insights into cycloaddition reactions in organic chemistry (Alajarín et al., 2006).

Inhibitor Synthesis and Evaluation

  • Smissman et al. (1976) prepared 2,2-dimethyl-4-imidazolidinone derivatives, including compounds structurally related to the queried chemical. They evaluated these compounds for their ability to inhibit amino acid decarboxylases, indicating potential applications in enzyme inhibition studies (Smissman et al., 1976).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many thiazole derivatives have shown diverse biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .

Future Directions

Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research could explore the potential uses of this compound in various applications, such as medicinal chemistry, based on its structural features.

properties

IUPAC Name

2-[5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenylimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-19(2)16-17-8-12(23-16)15-14(11-6-4-3-5-7-11)18-10-20(15)9-13(21)22/h3-8,10H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXBBRIWXKJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)C2=C(N=CN2CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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